molecular formula C13H15NO3 B3330767 Methyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate CAS No. 73967-71-2

Methyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate

Cat. No.: B3330767
CAS No.: 73967-71-2
M. Wt: 233.26 g/mol
InChI Key: YTIMTGFENRNLDS-UHFFFAOYSA-N
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Description

Methyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate is a substituted indole derivative with a complex substitution pattern: a methyl ester at position 3, a hydroxyl group at position 5, an ethyl group at position 1, and a methyl group at position 2. This structure places it within a broader class of bioactive indole alkaloids and synthetic intermediates. Indole derivatives are widely studied for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities . The compound’s functional groups influence its solubility, stability, and reactivity, making it a subject of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

methyl 1-ethyl-5-hydroxy-2-methylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-4-14-8(2)12(13(16)17-3)10-7-9(15)5-6-11(10)14/h5-7,15H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTIMTGFENRNLDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C2=C1C=CC(=C2)O)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Methyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include methanesulfonic acid for oxidation and various reducing agents for reduction reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate

This analogue replaces the methyl ester (position 3) with an ethyl ester, increasing molecular weight (C14H17NO3 vs. C13H15NO3).

Methyl 5-acetoxy-2-methyl-1H-indole-3-carboxylate acetate

Here, the hydroxyl group (position 5) is acetylated. Acetylation typically reduces hydrogen-bonding capacity, altering solubility and crystallinity. This derivative may exhibit improved stability under acidic conditions due to reduced phenolic reactivity .

Methyl 5-methoxy-1H-indole-3-carboxylate

Replacing the hydroxyl group with methoxy eliminates hydrogen-bond donor capacity, increasing hydrophobicity. Such substitutions are common in prodrug design to enhance bioavailability .

Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate

This compound introduces an additional methyl group at position 1. Increased steric bulk at position 1 may hinder interactions with enzyme active sites, affecting biological activity .

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Positions) Molecular Formula Key Properties (e.g., mp, solubility)
Methyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate 1-Et, 2-Me, 3-COOMe, 5-OH C13H15NO3 Data not explicitly reported; inferred from analogues
Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate 1-Et, 2-Me, 3-COOEt, 5-OH C14H17NO3 Higher lipophilicity vs. methyl ester
Methyl 5-acetoxy-2-methyl-1H-indole-3-carboxylate acetate 2-Me, 3-COOMe, 5-OAc C14H15NO5 mp >200°C (acetate salt enhances crystallinity)
Methyl 5-methoxy-1H-indole-3-carboxylate 1-H, 3-COOMe, 5-OMe C11H11NO3 mp 199–201°C; reduced aqueous solubility

Hydrogen-Bonding and Crystallography

The hydroxyl group at position 5 facilitates hydrogen-bonded networks, influencing crystal packing. Similar indole derivatives form dimeric or chain-like motifs via O–H···N/O interactions .

Biological Activity

Methyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate (CAS No. 73967-71-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, synthesis, and therapeutic implications based on diverse research findings.

  • Molecular Formula : C₁₂H₁₃N₁O₃
  • Molecular Weight : 219.24 g/mol
  • Melting Point : 205-208 °C
  • Boiling Point : 406.7 °C at 760 mmHg
  • Density : 1.282 g/cm³

Biological Activity Overview

This compound exhibits a range of biological activities, particularly as an inhibitor of the enzyme 5-lipoxygenase (5-LO) , which plays a crucial role in the inflammatory response. This inhibition suggests potential applications in treating various inflammatory diseases. Additionally, studies indicate its effects on cancer cell proliferation and neuroprotection.

Table 1: Biological Activities of this compound

Activity TypeMechanismReference
5-Lipoxygenase Inhibition Reduces inflammatory mediators
Anti-inflammatory Modulates immune response
Neuroprotective Effects Protects neuronal cells
Anticancer Properties Inhibits cancer cell growth

The primary mechanism of action for this compound is its inhibitory effect on 5-lipoxygenase , which is involved in the synthesis of leukotrienes from arachidonic acid. This pathway is significant in various inflammatory conditions, including asthma and arthritis.

Case Studies

  • Inhibition of Leukotriene Synthesis :
    • A study demonstrated that this compound effectively reduced leukotriene synthesis in vitro, indicating its potential for managing asthma and other inflammatory diseases .
  • Neuroprotection in Cellular Models :
    • Research involving neuronal cell lines showed that this compound could protect against oxidative stress-induced damage, suggesting its utility in neurodegenerative disease models .
  • Anticancer Activity :
    • In vitro assays revealed that the compound inhibited the proliferation of various cancer cell lines, showcasing its potential as an anticancer agent .

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions, which may vary based on desired yield and purity. The general synthetic route includes:

  • Formation of the indole structure.
  • Introduction of the ethyl and hydroxymethyl groups.
  • Carboxylation to achieve the final product.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial.

Table 2: Comparison with Related Compounds

Compound NameCAS NumberMolecular FormulaBiological Activity
Ethyl 5-Hydroxy-2-methylindole-3-carboxylate7598-91-6C₁₂H₁₃N₁O₃Inhibitor of 5-lipoxygenase
Ethyl 1-Ethyl-5-hydroxy-2-methylindole49742-74-7C₁₄H₁₇N₁O₃Potential anti-inflammatory
Ethyl 5-HydroxyindoleNot specifiedC₁₀H₁₁N₂O₂Neuroactive properties

These compounds differ primarily in their functional groups and substituents, which influence their biological activities and therapeutic potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate
Reactant of Route 2
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Methyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate

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